![molecular formula C7H4BrN3 B1380839 8-Bromopyrido[2,3-b]pyrazine CAS No. 1443286-07-4](/img/structure/B1380839.png)

8-Bromopyrido[2,3-b]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

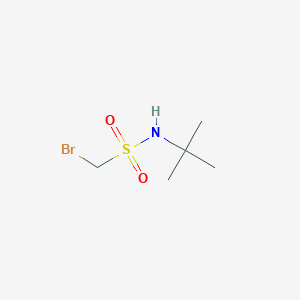

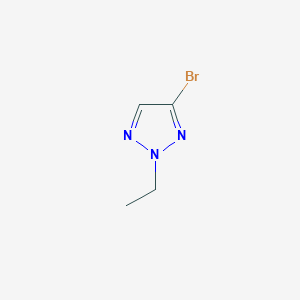

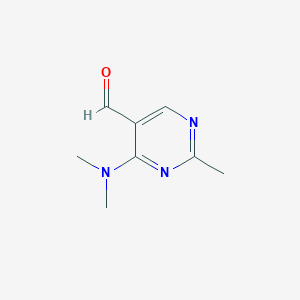

“8-Bromopyrido[2,3-b]pyrazine” is a chemical compound with the CAS Number: 1443286-07-4 . It has a molecular weight of 210.03 . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . In one study, 2,3-diphenylated quinoxaline, pyrido[2,3-b]pyrazine, and 8-bromopyrido[3,4-b]pyrazine were halogenated in deprotometalation-trapping reactions .

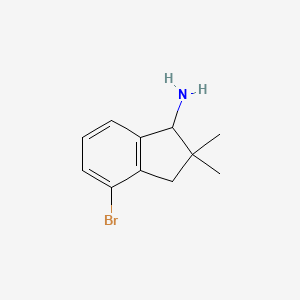

Molecular Structure Analysis

The IUPAC name of “8-Bromopyrido[2,3-b]pyrazine” is the same as its common name . The InChI code for this compound is 1S/C7H4BrN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H .

Chemical Reactions Analysis

The 8-iodopyrido[2,3-b]pyrazine was subjected to a copper-catalyzed C-N bond formation with azoles, or to direct substitution to introduce alkylamino, benzylamino, hydrazine, and aryloxy groups at the 8 position .

Physical And Chemical Properties Analysis

“8-Bromopyrido[2,3-b]pyrazine” is a powder in physical form . The storage temperature for this compound is 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Electrochemical DNA Sensing

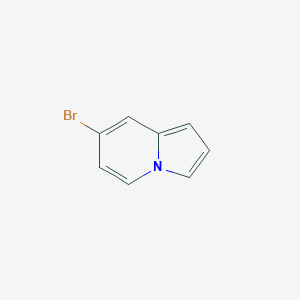

8-Bromopyrido[2,3-b]pyrazine derivatives have been utilized in the development of novel electrochemical sensors for DNA detection. These sensors operate by recognizing and binding to specific DNA sequences, which can be crucial for diagnosing genetic disorders, detecting pathogens, and monitoring gene expression. The high sensitivity and specificity of these sensors make them valuable tools in molecular biology and genetic engineering .

Nonlinear Optical (NLO) Properties

Compounds based on 8-Bromopyrido[2,3-b]pyrazine exhibit remarkable nonlinear optical properties, which are essential for various technological applications such as optical switching, data storage, and telecommunications. These materials can change their refractive index in response to the intensity of light, enabling the development of advanced photonic devices .

Biological Activity

The heterocyclic compounds with a pyrido[2,3-b]pyrazine core, including those brominated at the 8-position, have shown a wide range of biological activities. They have been explored as selective inhibitors of PI3K isozymes, which are relevant in cancer research, and as potential treatments for myocardial infarction. Additionally, they have been investigated as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .

Antioxidant and Antiurease Activity

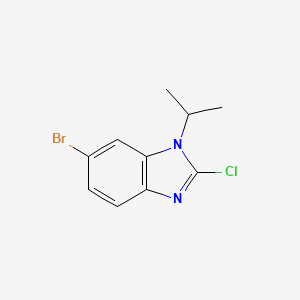

In vitro studies have demonstrated that 8-Bromopyrido[2,3-b]pyrazine derivatives possess antioxidant properties, which can help in combating oxidative stress-related diseases. Moreover, these compounds have shown antiurease activity, suggesting potential applications in treating and preventing diseases caused by urease-producing bacteria .

Kinase Inhibition

Some derivatives of 8-Bromopyrido[2,3-b]pyrazine have been evaluated for their ability to inhibit kinases, which are enzymes that play a critical role in the regulation of cellular processes. Kinase inhibitors are an important class of drugs in the treatment of cancer and other diseases where cell signaling pathways are dysregulated .

Antiproliferative Activity

Research has indicated that certain 8-Bromopyrido[2,3-b]pyrazine derivatives exhibit antiproliferative activity against various cancer cell lines. This activity is crucial for the development of new chemotherapeutic agents that can inhibit the growth and spread of cancer cells .

Safety and Hazards

The safety information for “8-Bromopyrido[2,3-b]pyrazine” includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

8-bromopyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEIRRRISIEDID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)N=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromopyrido[2,3-b]pyrazine | |

CAS RN |

1443286-07-4 |

Source

|

| Record name | 8-bromopyrido[2,3-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)

![1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol](/img/structure/B1380760.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)

![Methyl 2-[(ethylsulfanyl)methyl]benzoate](/img/structure/B1380779.png)